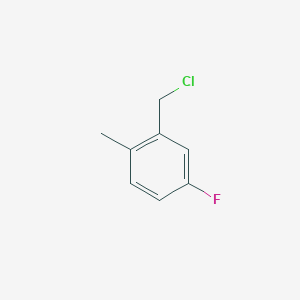

2-(Chloromethyl)-4-fluoro-1-methylbenzene

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKSHHODKOMICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608273 | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22062-55-1 | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22062-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route adapted from established chloromethylation methodologies and discusses expected characterization data based on predictions and analysis of related compounds.

Introduction

This compound is a substituted toluene derivative with potential applications as a building block in the synthesis of more complex molecules. The presence of a reactive chloromethyl group, a fluorine atom, and a methyl group on the benzene ring makes it a versatile intermediate for introducing this trifunctional scaffold into a variety of molecular frameworks.

Synthesis of this compound

A direct and industrially scalable method for the synthesis of this compound is the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (p-fluorotoluene). This reaction introduces a chloromethyl group onto the aromatic ring.

Proposed Synthetic Pathway: Electrophilic Chloromethylation

The most probable synthetic route is the direct chloromethylation of 4-fluoro-1-methylbenzene. The methyl and fluoro groups on the starting material will direct the incoming chloromethyl group to the ortho position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothesized)

This protocol is based on general procedures for the chloromethylation of aromatic compounds and should be optimized for safety and yield.

Materials:

-

4-Fluoro-1-methylbenzene

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube is charged with 4-fluoro-1-methylbenzene (1.0 eq) and anhydrous dichloromethane.

-

Paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.5 eq) are added to the stirred solution.

-

The mixture is cooled in an ice bath, and a steady stream of dry hydrogen chloride gas is bubbled through the solution for 2-3 hours.

-

After the addition of HCl, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 40-50°C) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Characterization

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H8ClF |

| Molecular Weight | 158.60 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

Spectroscopic Data (Predicted and Expected)

3.2.1. Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section (CCS) values for various adducts of this compound are available[1].

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]+ | 159.03714 | 126.0 |

| [M+Na]+ | 181.01908 | 136.6 |

| [M-H]- | 157.02258 | 128.8 |

| [M+NH4]+ | 176.06368 | 148.4 |

| [M+K]+ | 196.99302 | 132.6 |

| [M+H-H2O]+ | 141.02712 | 121.1 |

| [M+HCOO]- | 203.02806 | 145.3 |

| [M+CH3COO]- | 217.04371 | 177.3 |

| [M+Na-2H]- | 179.00453 | 132.5 |

| [M]+ | 158.02931 | 127.1 |

| [M]- | 158.03041 | 127.1 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the methyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-7.5 ppm, with splitting patterns influenced by the fluorine atom. The benzylic protons should appear as a singlet around 4.5-4.8 ppm, and the methyl protons as a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the chloromethyl carbon, and the methyl carbon. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-Cl stretching. Key expected peaks include:

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch)

-

~2850-2960 cm⁻¹ (Alkyl C-H stretch)

-

~1500-1600 cm⁻¹ (Aromatic C=C stretch)

-

~1200-1300 cm⁻¹ (C-F stretch)

-

~650-800 cm⁻¹ (C-Cl stretch)

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Safety Considerations

Chloromethylation reagents are often carcinogenic, and hydrogen chloride is a corrosive gas. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from related compounds. The proposed synthetic route via chloromethylation of 4-fluoro-1-methylbenzene is a logical and feasible approach. The predicted and expected characterization data offer a baseline for researchers to confirm the identity and purity of the synthesized compound. Further experimental work is necessary to validate these proposed methods and fully characterize this important chemical intermediate.

References

Spectroscopic Analysis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 2-chloro-4-fluorotoluene, an isomer of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, standardized experimental protocols for acquiring such data are detailed to ensure reproducibility and accuracy in analytical workflows.

Spectroscopic Data of 2-Chloro-4-fluorotoluene

The following sections summarize the key spectroscopic data for 2-chloro-4-fluorotoluene (CAS No: 452-73-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-chloro-4-fluorotoluene are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-4-fluorotoluene [1][2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.11 | d | Aromatic CH |

| 7.04 | t | Aromatic CH |

| 6.83 | d | Aromatic CH |

| 2.29 | s | -CH₃ |

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4-fluorotoluene [2][3]

| Chemical Shift (ppm) | Assignment |

| 162.5 (d, J = 245.5 Hz) | C-F |

| 136.1 (d, J = 3.3 Hz) | C-CH₃ |

| 131.7 (d, J = 8.3 Hz) | Ar-CH |

| 125.7 (d, J = 21.7 Hz) | C-Cl |

| 117.2 (d, J = 21.0 Hz) | Ar-CH |

| 114.1 (d, J = 21.1 Hz) | Ar-CH |

| 20.4 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Chloro-4-fluorotoluene [2][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| 820-800 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Chloro-4-fluorotoluene [2][6][7]

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular ion) |

| 109 | High | [M-Cl]⁺ |

| 108 | Medium | [M-HCl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance or Varian Mercury Plus, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or clean salt plates/ATR crystal before running the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample, often via a gas chromatograph (GC-MS) or a direct insertion probe, into the high-vacuum source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS). The sample is nebulized and ionized at atmospheric pressure.

-

-

Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR [m.chemicalbook.com]

- 4. 2-Chloro-4-fluorotoluene [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Chloro-4-fluorotoluene [webbook.nist.gov]

- 7. 2-Chloro-4-fluorotoluene [webbook.nist.gov]

Physical and chemical properties of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-fluoro-1-methylbenzene is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring a reactive chloromethyl group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules, often enhancing metabolic stability and binding affinity. This guide provides a detailed overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and applications.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as boiling point, melting point, and density are not consistently available in the public domain.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 22062-55-1 (Primary) |

| 64977-31-7 (Potential Isomer) | |

| Molecular Formula | C₈H₈ClF[1][2] |

| Molecular Weight | 158.60 g/mol [1][2] |

| Synonyms | 5-Fluoro-2-methylbenzyl chloride |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Reactivity

The primary method for the synthesis of this compound is the chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

General Experimental Protocol for Chloromethylation

Reagents and Equipment:

-

4-fluoro-1-methylbenzene

-

Paraformaldehyde

-

Anhydrous zinc chloride (or another suitable Lewis acid)

-

Concentrated hydrochloric acid

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Reaction flask equipped with a reflux condenser, dropping funnel, and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a fume hood, a flame-dried reaction flask is charged with 4-fluoro-1-methylbenzene and the anhydrous solvent.

-

Addition of Reagents: Paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added to the stirred solution.

-

Introduction of HCl: Concentrated hydrochloric acid is added dropwise to the reaction mixture at a controlled temperature. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.

-

Reaction: The mixture is heated to a moderate temperature (e.g., 40-60 °C) and stirred for a period of several hours until the reaction is deemed complete by monitoring (e.g., by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Reactivity

The chloromethyl group is a versatile functional handle for a variety of subsequent chemical transformations, including:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce new functional groups.

-

Friedel-Crafts Alkylation: The compound can act as an alkylating agent in the presence of a Lewis acid to form diarylmethane derivatives.

-

Grignard Reagent Formation: Although less common for benzyl chlorides, formation of the corresponding Grignard reagent would open up further synthetic possibilities.

Applications in Drug Development and Research

This compound is a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. The incorporation of a fluorine atom into a drug candidate can significantly alter its biological properties, often leading to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Membrane Permeability: The lipophilic nature of the C-F bond can enhance the ability of a molecule to cross cell membranes.

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and detailed reaction mechanisms for 2-(chloromethyl)-4-fluoro-1-methylbenzene are not extensively available in the public domain. This guide is constructed based on established principles of organic chemistry and by drawing parallels with the known reactivity of structurally analogous compounds, such as substituted benzyl chlorides and fluorotoluenes. The experimental protocols provided are generalized and would require optimization for specific applications.

Introduction

This compound is a substituted aromatic compound with a unique combination of functional groups that make it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a reactive chloromethyl group, a deactivating but ortho-, para-directing fluorine atom, and an activating, ortho-, para-directing methyl group on the benzene ring gives rise to a complex and interesting reactivity profile. This guide aims to provide a comprehensive overview of the expected reactivity and reaction mechanisms of this compound, supported by data from analogous systems.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C8H8ClF |

| Molecular Weight | 158.60 g/mol |

| SMILES | CC1=CC(F)=C(CCl)C=C1 |

| InChI | InChI=1S/C8H8ClF/c1-6-3-4-8(10)5-7(6)2-9/h3-5H,2H2,1H3 |

Synthesis of this compound

The most probable synthetic route to this compound is via the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene).

Reaction Mechanism: Electrophilic Chloromethylation

This reaction proceeds via an electrophilic aromatic substitution mechanism. A source of the chloromethyl cation (or a species that can generate it in situ) is required. Common reagents for this purpose include a mixture of formaldehyde and hydrogen chloride, or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.

Caption: General workflow for the synthesis of this compound.

Generalized Experimental Protocol for Chloromethylation

Caution: Chloromethylating agents are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 4-fluoro-1-methylbenzene and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.

-

Reagent Addition: From the dropping funnel, add a solution of the chloromethylating agent (e.g., chloromethyl methyl ether) dropwise at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Reactivity of the Chloromethyl Group: Nucleophilic Substitution

The benzylic chloride in the chloromethyl group is highly susceptible to nucleophilic substitution reactions. This is due to the ability of the benzene ring to stabilize the developing positive charge in the transition state (for SN1) or the partial positive charge on the benzylic carbon (for SN2).

SN1 and SN2 Mechanisms

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature).

-

SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents. It involves the formation of a resonance-stabilized benzylic carbocation intermediate.

-

SN2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents. It involves a backside attack of the nucleophile on the benzylic carbon.

Caption: Competing SN1 and SN2 mechanisms for nucleophilic substitution.

Quantitative Data for Analogous Benzyl Chlorides

| Substituent on Benzyl Chloride | Relative Rate of Solvolysis (SN1) |

| 4-Methoxy | 3000 |

| 4-Methyl | 15 |

| Unsubstituted | 1 |

| 4-Chloro | 0.25 |

| 4-Nitro | 0.0001 |

Data is generalized from various sources for illustrative purposes.

The electron-donating methyl group in this compound would be expected to accelerate the rate of SN1 reactions by stabilizing the carbocation intermediate. The fluorine atom, being electron-withdrawing by induction but electron-donating by resonance, will have a more complex effect, likely moderately deactivating compared to an unsubstituted benzyl chloride.

Generalized Experimental Protocol for Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from this compound and an alcohol, as an example of a nucleophilic substitution.

-

Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride, portion-wise at 0 °C to generate the alkoxide.

-

Substitution Reaction: To the freshly prepared alkoxide solution, add a solution of this compound in the same solvent dropwise at room temperature.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by column chromatography or distillation.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents.

-

-CH₃ (Methyl): Activating and ortho-, para-directing.

-

-F (Fluoro): Deactivating (due to induction) but ortho-, para-directing (due to resonance).

-

-CH₂Cl (Chloromethyl): Weakly deactivating and ortho-, para-directing.

Given the positions of the existing groups, the most likely positions for electrophilic attack are C5 and C3 (less likely due to steric hindrance from the methyl group). The activating effect of the methyl group and the para-directing effect of the fluorine atom will strongly favor substitution at the C5 position.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Generalized Experimental Protocol for Nitration

-

Reaction Setup: In a flask cooled in an ice bath, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid.

-

Substrate Addition: Slowly add this compound to the cold nitrating mixture with vigorous stirring.

-

Reaction Control: Maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.

-

Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Purification: Wash the organic extract with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to obtain the crude nitrated product, which can be purified by recrystallization or chromatography.

Other Reactions

Oxidation and Reduction

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. The chloromethyl group may also be susceptible to oxidation.

-

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Organometallic Reactions

The chloromethyl group can be converted into an organometallic reagent, such as a Grignard reagent, by reacting with magnesium. This would open up possibilities for carbon-carbon bond formation. However, the preparation of such a reagent might be challenging due to the potential for side reactions.

Caption: Formation and reaction of a Grignard reagent.

Conclusion

This compound possesses a rich and varied reactivity profile, making it a versatile building block in organic synthesis. The chloromethyl group serves as a handle for a wide range of nucleophilic substitution reactions, while the aromatic ring can undergo regioselective electrophilic substitution. While specific experimental data for this compound is sparse, a solid understanding of the reactivity of related substituted benzyl chlorides and toluenes provides a strong predictive foundation for its chemical behavior. Further research into the precise reaction kinetics and optimization of reaction conditions for this molecule would be highly beneficial for its application in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to Nucleophilic Substitution Reactions with 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 2-(chloromethyl)-4-fluoro-1-methylbenzene, a versatile benzylic halide. Due to the presence of the reactive chloromethyl group, this compound readily undergoes SN2 reactions with a variety of nucleophiles, making it a valuable building block in the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Reaction Fundamentals

Benzylic halides, such as this compound, are particularly susceptible to nucleophilic substitution. Primary benzylic halides predominantly react via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to an inversion of stereochemistry if the carbon is chiral. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Key Nucleophilic Substitution Reactions and Protocols

This section details several key nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alkoxides, and thiolates. While specific experimental data for every reaction with this exact substrate is not always available in published literature, the following protocols are based on well-established methods for analogous benzylic chlorides and provide a strong starting point for reaction optimization.

Reaction with Amines: Synthesis of Substituted Benzylamines

The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding N-substituted benzylamines. These products are common motifs in pharmacologically active compounds.

A general procedure involves the reaction of the benzylic chloride with an amine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Table 1: Representative Reaction Conditions for Amination

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pentan-3-ylamine | Potassium Carbonate | Dichloromethane | Reflux | Not Specified | Not Specified |

| Potassium Phthalimide | - | Dimethylformamide (DMF) | 80-100 | 2-4 | Typically High |

Experimental Protocol: Gabriel Synthesis of (4-Fluoro-2-methylphenyl)methanamine

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen in direct reactions with ammonia.

-

Step 1: N-Alkylation of Potassium Phthalimide.

-

In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-(4-fluoro-2-methylbenzyl)phthalimide.

-

Filter the solid, wash with water, and dry.

-

-

Step 2: Hydrazinolysis.

-

Suspend the N-(4-fluoro-2-methylbenzyl)phthalimide in ethanol or methanol.

-

Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

-

Reflux the mixture for 1-3 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the desired amine.

-

Filter off the phthalhydrazide precipitate.

-

Make the filtrate basic with a suitable base (e.g., NaOH) to precipitate the primary amine.

-

Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-fluoro-2-methylphenyl)methanamine.

-

An In-depth Technical Guide on the Stability and Degradation of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for 2-(Chloromethyl)-4-fluoro-1-methylbenzene are not extensively available in public literature. This guide is therefore based on the compound's chemical structure, known degradation pathways of analogous compounds (specifically benzyl chlorides), and established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and data presented are illustrative and intended to provide a framework for investigation.

Introduction

This compound is a substituted toluene derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of a reactive chloromethyl group (a benzylic halide) makes the molecule susceptible to various degradation pathways. Understanding the stability of this intermediate is critical for ensuring the quality, purity, and safety of the final products, as well as for optimizing storage conditions and synthetic routes.

This technical guide outlines the probable degradation pathways of this compound and provides a comprehensive framework for its stability assessment through forced degradation studies.

Predicted Stability Profile and Degradation Pathways

The chemical stability of a molecule is its ability to resist chemical change or decomposition. For this compound, the primary site of instability is the benzylic C-Cl bond. Benzylic halides are known to be reactive due to the stabilization of the resulting carbocation intermediate by the adjacent benzene ring. The principal degradation mechanisms are predicted to be hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Degradation

Hydrolysis is expected to be the most significant degradation pathway. The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding benzyl alcohol derivative and hydrochloric acid.[1][2] This reaction can be catalyzed by both acidic and basic conditions.

-

Acidic/Neutral Hydrolysis: In aqueous solutions, the compound will likely slowly hydrolyze to form 2-(Hydroxymethyl)-4-fluoro-1-methylbenzene .

-

Basic Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydrolysis to the benzyl alcohol derivative is expected to be significantly faster.[1]

Oxidative Degradation

The methyl and chloromethyl groups on the benzene ring are susceptible to oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can initiate these reactions.

-

The chloromethyl group can be oxidized to an aldehyde, forming 4-Fluoro-2-methylbenzaldehyde .

-

Further oxidation of the aldehyde or direct, more vigorous oxidation of the chloromethyl group can yield the corresponding carboxylic acid, 4-Fluoro-2-methylbenzoic acid .[3][4][5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to cleave the C-Cl bond, proceeding through a free radical mechanism.[6][7] This can lead to a variety of degradation products. Photostability testing is crucial to determine appropriate packaging and handling requirements.[8]

Thermal Degradation

As with many organic compounds, exposure to high temperatures can induce degradation.[6] Thermolysis can accelerate hydrolysis and oxidation reactions and may also lead to other, more complex degradation pathways, potentially involving rearrangements or polymerization.[9]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][10] The following are detailed, illustrative protocols based on ICH guidelines (Q1A(R2)).[6][11]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or a 50:50 mixture of acetonitrile and water. Protect this solution from light.

Acidic Hydrolysis

-

Procedure: To 5 mL of the stock solution, add 5 mL of 0.1 N hydrochloric acid.

-

Condition: Store the mixture at 60°C for 24 hours.

-

Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.

Basic Hydrolysis

-

Procedure: To 5 mL of the stock solution, add 5 mL of 0.1 N sodium hydroxide.

-

Condition: Store the mixture at room temperature (25°C) for 8 hours. Due to the higher reactivity of benzyl chlorides under basic conditions, milder temperatures are often sufficient.

-

Analysis: At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

Oxidative Degradation

-

Procedure: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Condition: Store the mixture at room temperature (25°C) for 24 hours, protected from light.

-

Analysis: At specified time points, withdraw an aliquot and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

Thermal Degradation (Solid State)

-

Procedure: Place a thin layer of solid this compound in a petri dish.

-

Condition: Expose the sample to 80°C in a temperature-controlled oven for 48 hours.

-

Analysis: At specified time points, dissolve a portion of the solid in the initial solvent to a known concentration (e.g., 100 µg/mL) for analysis.

Photolytic Degradation

-

Procedure: Expose the stock solution (in a photostable, transparent container) and a thin layer of the solid compound to a light source.

-

Condition: According to ICH Q1B, the sample should be exposed to not less than 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light.[6][8] A parallel control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating HPLC method with UV detection is typically used.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 30°C

Data Presentation

The goal of a forced degradation study is to achieve 5-20% degradation of the active substance.[11] The results should be tabulated to clearly show the percentage of degradation and the formation of impurities under each stress condition.

Table 1: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Major Degradant Peak (RT, min) | Peak Purity | Mass Balance (%) |

| Control | 24 hrs | 99.8 | 0.2 | - | Pass | 100.0 |

| 0.1 N HCl @ 60°C | 24 hrs | 88.5 | 11.5 | 4.2 (Deg-1) | Pass | 99.6 |

| 0.1 N NaOH @ 25°C | 8 hrs | 82.1 | 17.9 | 4.2 (Deg-1) | Pass | 99.3 |

| 3% H₂O₂ @ 25°C | 24 hrs | 91.3 | 8.7 | 7.5 (Deg-2) | Pass | 99.8 |

| Thermal (Solid) @ 80°C | 48 hrs | 95.2 | 4.8 | 4.2 (Deg-1) | Pass | 99.5 |

| Photolytic (Solution) | ICH Q1B | 93.6 | 6.4 | Multiple minor peaks | Pass | 99.1 |

Table 2: Identification of Potential Degradation Products (Illustrative)

| Degradant ID | Retention Time (RT, min) | Proposed Structure | Proposed Identity |

| Deg-1 | 4.2 | 2-(Hydroxymethyl)-4-fluoro-1-methylbenzene | Hydrolysis Product |

| Deg-2 | 7.5 | 4-Fluoro-2-methylbenzaldehyde | Oxidation Product |

| Deg-3 | 9.1 | 4-Fluoro-2-methylbenzoic acid | Further Oxidation Product |

Visualization of Pathways and Workflows

Predicted Degradation Pathways

Caption: Predicted primary degradation pathways for the subject compound.

Experimental Workflow for Forced Degradation

Caption: General workflow for conducting forced degradation studies.

Conclusion

While specific degradation data for this compound is not widely published, its chemical structure strongly suggests susceptibility to hydrolysis and oxidation as primary degradation routes. Thermal and photolytic stress may also induce degradation. This guide provides a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. By following the outlined experimental protocols, which are aligned with regulatory expectations, scientists can establish its intrinsic stability profile, identify potential degradants, and develop validated, stability-indicating analytical methods crucial for ensuring product quality and safety.

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Sciencemadness Discussion Board - Oxidation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Benzoic Acid From Benzyl Chloride – Stan's Academy [stansacademy.com]

- 5. Benzyl chloride when oxidised by Lead nitrate solution class 11 chemistry JEE_Main [vedantu.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. acdlabs.com [acdlabs.com]

- 11. resolvemass.ca [resolvemass.ca]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information and guidelines for the safe handling and storage of 2-(Chloromethyl)-4-fluoro-1-methylbenzene (also known as 2-Chloro-4-fluorotoluene), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research and development activities.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| CAS Number | 452-73-3 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 154-156 °C | [2][3] |

| Density | 1.197 g/mL at 25 °C | [2][3] |

| Flash Point | 50 °C (122 °F) - closed cup | |

| Refractive Index | n20/D 1.499 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2) | ❕ | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | ❕ | Warning | H335: May cause respiratory irritation[1] |

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to minimize exposure and associated risks.

Engineering Controls

-

Ventilation: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5] |

| Skin and Body Protection | A lab coat or other protective clothing should be worn. In case of potential splashing, additional protection such as an apron may be necessary. |

| Respiratory Protection | If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling and before breaks.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage Guidelines

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

| Storage Parameter | Guideline |

| Temperature | Store in a cool place, specifically between 2-8°C .[2] |

| Container | Keep the container tightly closed in a dry and well-ventilated place.[2] |

| Incompatible Materials | Store away from strong oxidizing agents .[6] |

| General Precautions | Keep away from heat, sparks, and open flames.[6] |

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill Response | Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] |

Toxicological Information

Currently, there is limited quantitative toxicological data, such as LD50 values, available for this compound in the public domain.[6][7] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[1]

Experimental Protocols

Detailed experimental protocols for the handling or stability testing of this compound are not widely available. However, its use as a reagent in the synthesis of other compounds, such as 2-chloro-4-fluoro-benzylbromide, has been documented.[2][3] Researchers developing new protocols involving this substance should perform a thorough risk assessment and incorporate the handling and storage guidelines outlined in this document.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the decision-making process and logical flow for the safe management of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-fluorotoluene CAS#: 452-73-3 [m.chemicalbook.com]

- 3. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]

- 7. cleanchemlab.com [cleanchemlab.com]

CAS number and IUPAC name for 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-fluoro-1-methylbenzene, a fluorinated aromatic compound with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. The introduction of fluorine and a reactive chloromethyl group onto the toluene scaffold makes this molecule a versatile building block for introducing specific functionalities into more complex molecular architectures. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in drug discovery.

It is important to note that while the IUPAC name is well-defined, a specific CAS registry number for this compound is not consistently reported in major chemical databases, and there is frequent confusion with its isomer, 2-Chloro-4-fluoro-1-methylbenzene (CAS: 452-73-3). Researchers should exercise caution in sourcing this compound and verify its identity through analytical characterization.

Chemical Identity and Properties

This compound is a substituted toluene derivative. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the chloromethyl group serves as a reactive handle for further chemical modifications.

Table 2.1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈ClF | [1][2] |

| Molecular Weight | 158.60 g/mol | [1] |

| SMILES | CC1=C(CCl)C=C(F)C=C1 | [2] |

| InChI | InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | [2] |

| CAS Number | Not available | [1] |

| Predicted XlogP | 2.8 | [2] |

Table 2.2: Physical and Spectral Data

| Property | Value | Notes |

| Melting Point | Not available | Data not found in literature searches. |

| Boiling Point | Not available | Data not found in literature searches. |

| Density | Not available | Data not found in literature searches. |

Note: The lack of available experimental physical data underscores the specialized nature of this compound.

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is the electrophilic chloromethylation of 4-fluoro-1-methylbenzene (4-fluorotoluene). This reaction introduces a chloromethyl group onto the aromatic ring.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol: Chloromethylation

The following is a representative protocol based on general chloromethylation procedures for aromatic compounds. Caution: Chloromethylating agents, such as chloromethyl methyl ether (CMME), are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

4-Fluoro-1-methylbenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-fluoro-1-methylbenzene (1.0 eq) and paraformaldehyde (1.2 eq) in an anhydrous solvent, add anhydrous zinc chloride (0.2 eq) in portions.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred mixture for 2-4 hours, maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Development

Substituted benzyl chlorides are valuable intermediates in medicinal chemistry, acting as precursors for a wide range of functional groups. The this compound moiety can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

-

Introduction of a Lipophilic Moiety: The fluorotoluene group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and enhancing bioavailability.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the fluoroaromatic ring resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Versatile Chemical Handle: The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the convenient linkage of the fluorotoluene scaffold to various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to build more complex molecular structures. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

Caption: Workflow for the use of the title compound in API synthesis.

While specific drugs containing the this compound fragment are not prominently documented, closely related fluorinated intermediates are instrumental in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[3] The strategic placement of fluorine is a well-established method to enhance the therapeutic profile of drug candidates.[4]

Conclusion

This compound represents a potentially valuable, albeit not widely commercialized, building block for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. Its synthesis via chloromethylation of 4-fluorotoluene is feasible, though requires careful handling of hazardous reagents. The lack of a dedicated CAS number and extensive physical data suggests that researchers interested in this compound may need to perform their own synthesis and characterization. Its utility lies in the combined benefits of the metabolically robust fluorinated ring and the synthetically versatile chloromethyl group, offering a promising scaffold for the development of new chemical entities.

References

Computational Reactivity of 2-(Chloromethyl)-4-fluoro-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational assessment of reactivity for 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a theoretical and practical framework for such an investigation, drawing upon established computational methodologies and data from analogous substituted benzyl chlorides. The guide details prospective computational workflows, potential reaction mechanisms, and generalized experimental protocols for synthesis and reactivity studies. The content is structured to serve as a foundational resource for researchers initiating computational and experimental evaluations of this compound and its derivatives, which are of interest in medicinal chemistry and drug development as versatile intermediates.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The reactivity of the chloromethyl group is of primary interest, as it is susceptible to nucleophilic substitution, a cornerstone of many synthetic pathways. Understanding the electronic and steric influences of the fluorine and methyl substituents on the benzene ring is crucial for predicting reaction outcomes and optimizing reaction conditions.

Computational chemistry offers a powerful toolkit for dissecting the reactivity of such molecules. Through methods like Density Functional Theory (DFT), it is possible to elucidate reaction mechanisms, calculate activation energies, and predict thermodynamic stabilities of reactants, transition states, and products. This guide will explore the application of these computational techniques to this compound.

Computational Methodology: A Proposed Workflow

A typical computational workflow to investigate the reactivity of this compound would involve several key steps, from initial geometry optimization to detailed transition state analysis.

Theoretical Reactivity and Potential Reaction Mechanisms

The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the benzylic carbon. The reaction can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the electronic effects of the aromatic substituents.

Computational studies on analogous benzyl halides suggest that electron-donating groups can stabilize a carbocation intermediate, potentially favoring an S_N1 pathway, while electron-withdrawing groups tend to favor an S_N2 mechanism. In the case of this compound, the methyl group is weakly electron-donating, while the fluorine atom is electron-withdrawing through induction but electron-donating through resonance. DFT calculations would be instrumental in dissecting these competing effects.

S_N2 Reaction Pathway

A bimolecular nucleophilic substitution (S_N2) is a plausible mechanism, especially with strong nucleophiles in polar aprotic solvents.

Summary of Computational Data from Analogous Systems

| System | Computational Method | Key Findings | Reference |

| Substituted Benzyl Bromides | DFT | Electron-donating groups lower the activation barrier for S_N2 reactions. | [1] |

| Benzyl Fluoride | DFT | Hydrogen bonding with protic solvents can significantly lower the activation energy for nucleophilic substitution. | [2] |

| Monosubstituted Benzenes | DFT | Information-theoretic quantities can be used to predict the regioselectivity of electrophilic aromatic substitution. | [3] |

| Benzyl Chloride Analogs | Not Specified | Nucleophilic substitution can compete with elimination-addition mechanisms depending on the substrate and nucleophile. | [4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a representative nucleophilic substitution reaction of this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for the specific substrate.[5][6][7]

Synthesis of this compound

This protocol is based on the chlorination of a substituted benzyl alcohol.

-

Materials:

-

(4-Fluoro-2-methylphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (4-Fluoro-2-methylphenyl)methanol and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

-

Nucleophilic Substitution with Sodium Azide

This protocol describes a representative S_N2 reaction.

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into deionized water and extract with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 2-(azidomethyl)-4-fluoro-1-methylbenzene by appropriate methods.

-

Conclusion

While direct computational studies on the reactivity of this compound are yet to be published, a robust framework for such an investigation exists. By employing established DFT methods and drawing parallels with analogous systems, researchers can gain significant insights into the reaction mechanisms, kinetics, and thermodynamics governing its reactivity. This guide provides a foundational workflow and relevant experimental context to facilitate future studies in this area, which will be invaluable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

A Theoretical and Computational Guide to 2-(Chloromethyl)-4-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical and quantum-chemical properties of 2-(Chloromethyl)-4-fluoro-1-methylbenzene. Given the absence of extensive published theoretical data for this specific isomer, this document outlines a robust computational protocol, drawing parallels from established studies on closely related isomers like 1-(chloromethyl)-4-fluorobenzene. The aim is to equip researchers with the necessary framework to conduct their own computational analyses for applications in drug discovery, materials science, and chemical synthesis.

Introduction to this compound

This compound, with the molecular formula C₈H₈ClF, is a substituted toluene derivative.[1] Such halogenated organic compounds are of significant interest as intermediates and building blocks in the pharmaceutical and agrochemical industries.[2] The presence of chloro, fluoro, and methyl groups on the benzene ring imparts a unique combination of reactivity, stability, and lipophilicity.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting molecular structure, vibrational frequencies, electronic properties, and reactivity without the need for initial synthesis and experimentation. These computational insights can accelerate research and development by enabling a priori assessment of a molecule's potential.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.603 g/mol | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

Detailed Methodology for Theoretical Calculations

The following protocol outlines a standard and effective approach for the theoretical calculation of molecular properties using DFT, based on methodologies applied to similar aromatic compounds.

Computational Software

The calculations can be performed using quantum chemistry software packages like GAUSSIAN, ORCA, or Q-Chem. The protocol described here is based on a typical GAUSSIAN workflow.

Step-by-Step Protocol

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro).

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A widely used and reliable method is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.

-

A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accurate results. This basis set includes diffuse functions (++) for describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

-

Frequency Calculations:

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

The results provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data. The Potential Energy Distribution (PED) is often calculated to assign vibrational modes accurately.

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental spectra for structure verification.

-

-

Thermodynamic Properties:

-

The frequency calculation also yields thermodynamic parameters such as zero-point vibrational energy, enthalpy, and entropy at a given temperature.

-

Presentation of Calculated Data

The results from the theoretical calculations should be organized into clear, concise tables for analysis and comparison.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

|---|---|---|---|

| Bond Length | C-C (ring) | e.g., 1.39 Å | N/A |

| C-F | e.g., 1.35 Å | N/A | |

| C-CH₃ | e.g., 1.51 Å | N/A | |

| C-CH₂Cl | e.g., 1.52 Å | N/A | |

| C-Cl | e.g., 1.80 Å | N/A | |

| Bond Angle | C-C-C (ring) | e.g., 120.0° | N/A |

| F-C-C | e.g., 119.5° | N/A |

| | Cl-C-C | e.g., 110.0° | N/A |

Table 2: Calculated Thermodynamic and Electronic Properties

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Total Dipole Moment | e.g., 2.5 Debye |

| HOMO Energy | e.g., -6.8 eV |

| LUMO Energy | e.g., -0.5 eV |

| HOMO-LUMO Gap | e.g., 6.3 eV |

| Zero-Point Vibrational Energy | e.g., 70.5 kcal/mol |

Table 3: Selected Vibrational Frequencies

| Mode | Description | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁ | C-H stretch (ring) | e.g., 3080 | N/A |

| ν₂ | C-H stretch (methyl) | e.g., 2980 | N/A |

| ν₃ | C-F stretch | e.g., 1250 | N/A |

| ν₄ | C-Cl stretch | e.g., 750 | N/A |

Visualizations

Diagrams are essential for representing complex workflows and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Caption: Workflow for theoretical property calculation.

Caption: Hypothetical signaling pathway involvement.

Conclusion

This guide provides a foundational protocol for the theoretical investigation of this compound. By applying robust computational methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can predict a wide range of molecular properties. These predictions are crucial for understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding experimental efforts in drug development and materials science. The outlined workflow and data presentation standards offer a clear path for generating high-quality, reproducible computational results.

References

Methodological & Application

Application Notes and Protocols: 2-(Chloromethyl)-4-fluoro-1-methylbenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Chloromethyl)-4-fluoro-1-methylbenzene as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is particularly valuable for introducing the 2-fluoro-4-methylbenzyl moiety into target molecules, a common structural motif in drug discovery.

Introduction

This compound is a fluorinated aromatic compound that serves as a crucial starting material in the synthesis of various pharmaceutical agents. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, potentially enhancing metabolic stability, binding affinity, and lipophilicity. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the straightforward attachment of this valuable fragment to a wide range of molecular scaffolds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the N-alkylation of amine-containing heterocycles, most notably piperazine derivatives. Piperazine and its substituted analogues are prevalent structural components in a vast array of approved drugs, targeting a wide range of therapeutic areas.

2.1. Synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine Derivatives